4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-4-6(13-9(11)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZZROKXQWZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363015 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199864-44-3 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-amino-4,6-dichloropyrimidine or 2-amino-4-chloro-6-methylpyrimidine precursors
The starting pyrimidine derivatives are synthesized via chlorination of 2-amino-4,6-dihydroxypyrimidine or related hydroxypyrimidines using phosphorus oxychloride (POCl3) in the presence of an acid scavenger base such as N,N-dimethylaniline or triethylamine. This process is conducted at moderate temperatures (40–80 °C) and avoids large excesses of reagents for improved yield and purity.
-
- Reactants: 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride
- Acid scavenger: N,N-dimethylaniline (1.7–2.5 equivalents)
- Temperature: 55–68 °C
- Molar ratio POCl3 to pyrimidine: 3.4–4.2:1
- Solvent: Reaction often performed neat or with minimal solvent
- Workup: Quenching with water, filtration, washing, and recrystallization
Conversion to 2-amino-4-chloro-6-alkoxypyrimidines (optional intermediate)
In some methods, the 6-position chlorine is substituted with an alkoxy group via reaction with alkali metal alkoxides in polar aprotic solvents such as acetone. This step is useful for modifying the 6-position substituent and can be adapted for methyl groups or other alkyls.
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- Reactants: 2-amino-4,6-dichloropyrimidine and alkali metal alkoxide or alkali metal hydroxide with alcohol
- Solvent: Polar aprotic (e.g., acetone)
- Temperature: 5–60 °C
- Workup: Partial distillation of solvent (>30%) followed by precipitation with water
- Molar ratio: Alkoxide to pyrimidine 1:1 to 1.5 (preferably 1.05 to 1.10)
Nucleophilic substitution to introduce the 5-chlorothiophen-2-yl group
The key step to form 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine involves nucleophilic aromatic substitution of the 4-chloro substituent in 2-amino-4-chloro-6-methylpyrimidine by the 5-chlorothiophen-2-yl amine or related nucleophile.
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- Reactants: 2-amino-4-chloro-6-methylpyrimidine and 5-chlorothiophen-2-yl amine
- Base: Triethylamine or similar HCl acceptor
- Solvent: Ethanol or n-butanol
- Temperature: Reflux for 2–8 hours
- Workup: Evaporation, acid-base extraction, and chromatographic purification
| Step | Reactants & Conditions | Temperature | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Chlorination of 2-amino-4,6-dihydroxypyrimidine | POCl3, N,N-dimethylaniline (1.7–2.5 eq) | 55–68 °C | Neat or minimal solvent | 86 | >99 | Avoids reflux, excess POCl3 |
| 2. Alkoxy substitution (optional) | Alkali metal alkoxide, 2-amino-4,6-dichloropyrimidine | 5–60 °C | Acetone | >95 | >98 | Distillation + precipitation |
| 3. Nucleophilic substitution with 5-chlorothiophen-2-yl amine | 2-amino-4-chloro-6-methylpyrimidine + amine, Et3N | Reflux (ethanol/nBuOH) | Ethanol or nBuOH | 60–75 | Moderate to high | Chromatographic purification |
The chlorination step is critical for high yield and purity; the use of phosphorus oxychloride with amine bases at controlled temperatures optimizes the process and reduces hazardous reagent excess.
Alkoxy substitution at the 6-position is a well-established method to modify pyrimidines and can be adapted for methyl groups by using methoxide or similar reagents.
Nucleophilic aromatic substitution on the 4-chloro position proceeds efficiently under reflux with triethylamine as a base, enabling the introduction of heteroaryl amines such as 5-chlorothiophen-2-yl amine.
The tautomeric equilibria of 4-amino-6-chloropyrimidines influence reactivity and substitution patterns, which can impact yields and selectivity in the nucleophilic substitution step.
Purification often involves crystallization and chromatographic methods to achieve the desired chemical purity for applications.
The preparation of this compound is effectively achieved through a sequence of chlorination of hydroxypyrimidine precursors, optional alkoxy substitution, and nucleophilic aromatic substitution with 5-chlorothiophen-2-yl amine. Optimized reaction conditions involving controlled temperatures, appropriate molar ratios, and suitable solvents lead to high yields and purities. This synthetic route is supported by diverse research sources and patent literature, reflecting a robust and scalable approach suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine, as inhibitors of histone deacetylases (HDACs), which are validated targets for cancer treatment. These compounds exhibit promising anticancer properties through various mechanisms:
- Histone Deacetylase Inhibition : The incorporation of the 5-chloro-4-pyrimidine fragment into HDAC inhibitors enhances their potency against cancer cells. The presence of substituents like methoxy groups has been shown to improve inhibitory activity, enhancing interactions with the enzyme's active site .
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that specific modifications to the pyrimidine structure can lead to improved solubility and pharmacokinetic profiles, crucial for effective drug design against solid tumors .
Table 1: Summary of Anticancer Activity
| Compound | Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | HDAC Inhibitor | Varies | Inhibition of histone deacetylation |
| 5-chloro-4-(substituted phenyl)amino pyrimidines | Anticancer | <10 | Targeting HDACs |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrimidine derivatives are known to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes:
- COX Inhibition : Studies have demonstrated that derivatives similar to this compound can inhibit COX-2 selectively, showing lower IC50 values compared to standard anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | >15 | <5 | High |
| Celecoxib | 15.32 | 0.05 | Low |
In addition to its anticancer and anti-inflammatory applications, this compound has shown antibacterial and antifungal activities. Research indicates that pyrimidine derivatives can act as immunomodulating agents, enhancing the body's defense mechanisms against infections.
Case Studies and Experimental Findings
Several studies have provided insights into the synthesis and biological evaluation of pyrimidine derivatives:
- Synthesis and Characterization : A systematic approach was employed to synthesize various pyrimidine derivatives, including this compound, with yields above 75% through established organic synthesis methods .
- In Vitro and In Vivo Testing : Compounds were subjected to rigorous in vitro assays against COX enzymes and subsequently tested in animal models for anti-inflammatory efficacy. Results indicated significant reduction in inflammation markers, supporting their therapeutic potential .
- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding affinities of these compounds to target proteins, providing a mechanistic understanding of their biological activities .
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine and Analogs
*Calculated based on molecular formula.
Key Observations :
- The 5-chlorothiophene group in the target compound provides unique electronic and steric properties compared to phenyl, pyridinyl, or halophenyl groups. Sulfur’s polarizability may enhance π-π stacking or hydrophobic interactions .
- Halogenation (Cl, I) at position 5, as seen in , increases molecular weight and may influence binding affinity in enzyme inhibition .
Physicochemical Properties
- Solubility: Thiophene-containing analogs are less polar than phenoxy or pyridinyl derivatives, suggesting lower aqueous solubility but better membrane permeability .
- Stability : The chloro-thiophene group may confer metabolic resistance compared to methyl or methoxy substituents, as seen in curcumin-pyrimidine hybrids .
Crystallographic and Structural Insights
- Hydrogen Bonding : Pyrimidines with amine groups (e.g., ) form intramolecular N–H⋯N bonds, stabilizing planar conformations. The thiophene group may disrupt this, altering packing patterns .
- Packing Interactions : Chlorine and sulfur atoms participate in halogen bonds and van der Waals interactions, as observed in 4,6-dichloropyrimidines .
Biological Activity
4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives incorporating this compound have been synthesized through methods such as the Kabachnik-Fields reaction, which allows for the introduction of various functional groups while maintaining high yields and purity .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, compounds containing this moiety were evaluated for their in vitro activity against A549 (lung cancer), HeLa (cervical cancer), and DU145 (prostate cancer) cell lines. The results showed that these compounds could inhibit cell growth effectively, with IC50 values indicating potent activity:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses and caspase activation assays.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with a particular focus on methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) for these pathogens have been documented as follows:
These findings suggest that the compound may disrupt bacterial biofilm formation and inhibit critical enzymatic pathways involved in bacterial survival.
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial properties against Plasmodium falciparum strains, both chloroquine-sensitive and resistant. The results indicate that it surpasses traditional antimalarial drugs in efficacy:
Mechanistic studies revealed that the compound inhibits hemozoin formation and targets PfCRT and PfDHODH enzymes critical for parasite survival.
Case Studies
Several case studies highlight the clinical relevance of compounds based on the structure of this compound. In one study, a derivative demonstrated a therapeutic window significantly favoring cancer cells over normal cells, indicating a potential for selective toxicity . Another study focused on the structural optimization of related compounds to enhance their bioactivity while minimizing cytotoxicity to human cells .
Q & A
Q. What are the established synthetic routes for 4-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with amine-containing reactants (e.g., 5-chlorothiophen-2-amine) in polar aprotic solvents like DMSO or DMF at 80–100°C for 12–24 hours is effective. Acidic workup (e.g., dilute HCl) followed by crystallization from ethanol/water mixtures improves purity .
- Key Reaction Parameters :
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Methylthiopyrimidine | DMSO | 90 | 18 | 65–75 |
| 5-Chlorothiophen-2-amine | DMF | 85 | 24 | 70–80 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds). Data collection at 85–273 K with Mo/Kα radiation (λ = 0.71073 Å) ensures precision .
- NMR : H NMR in DMSO-d identifies amine protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms pyrimidine and thiophene ring carbons .
- HPLC : ≥98% purity validation using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers determine solubility parameters for biological assay compatibility?
- Methodological Answer : Use a tiered solvent approach:
- Polar solvents (DMF, DMSO) : Initial solubilization at 10 mM.
- Aqueous buffers : Dilute stock solutions into PBS (pH 7.4) or cell culture media with <1% DMSO.
- Techniques : Dynamic light scattering (DLS) detects aggregation; UV-Vis spectroscopy quantifies solubility limits. Store solutions at 4°C to prevent precipitation .
Advanced Research Questions
Q. How can computational models predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is standard .
- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to map transition states and activation energies for substituent modifications .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods.
- Statistical Analysis : Apply ANOVA to compare IC values from enzyme inhibition assays (e.g., 5-lipoxygenase) vs. cellular viability assays. Adjust for solvent interference (e.g., DMSO controls) .
Q. How to design structure-activity relationship (SAR) studies targeting pyrimidine ring modifications?
- Methodological Answer :
- Substituent Variation : Replace the 5-chlorothiophene group with fluorophenyl or trifluoromethyl analogs to assess electronic effects.
- Biological Testing : Compare IC values against kinase or antimicrobial targets. Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up?
- Methodological Answer :
- Factorial Design : Vary temperature (70–110°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to maximize yield.
- Response Surface Methodology (RSM) : Model interactions between parameters; prioritize temperature and solvent polarity for reproducibility .
Q. How to validate target engagement in disease models using this compound?
- Methodological Answer :
- In Vivo Testing : Administer 10–50 mg/kg doses in rodent inflammation models (e.g., carrageenan-induced paw edema). Measure leukotriene B4 levels via ELISA to confirm 5-lipoxygenase inhibition .
- Pharmacokinetics : Assess plasma half-life (LC-MS/MS) and tissue distribution after IV/oral dosing .
Q. What are best practices for stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers, 40–60°C, and UV light (ICH guidelines). Monitor degradation via HPLC-MS.
- Storage : Lyophilize in amber vials under argon; -20°C for long-term stability .
Q. How to address crystallization challenges for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with ethyl acetate/hexane mixtures.
- Crystal Engineering : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to stabilize packing. Analyze weak C–H⋯π interactions to improve crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
